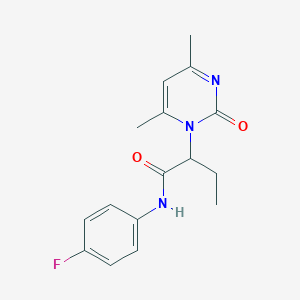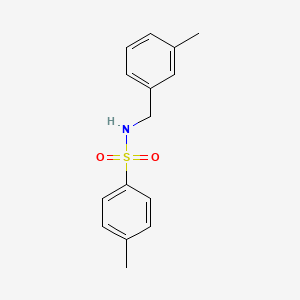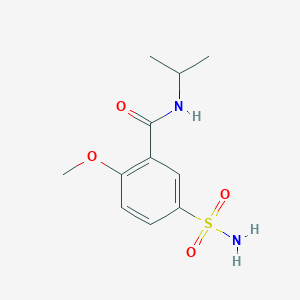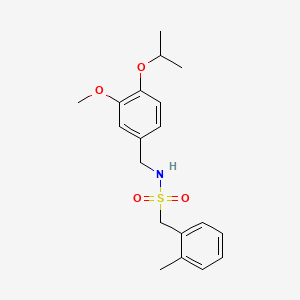![molecular formula C16H18FNO4S B4445174 5-fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4445174.png)
5-fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide
Vue d'ensemble
Description
5-fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been used in scientific research to target specific enzymes and pathways. This compound has shown potential in the treatment of various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
5-fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide works by inhibiting the activity of BTK, a critical enzyme involved in the B-cell receptor signaling pathway. BTK is required for B-cell activation and proliferation, and its inhibition by this compound leads to the suppression of these processes. This inhibition also leads to the downregulation of several signaling pathways involved in B-cell survival and growth, making this compound a potential therapeutic target for B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of B-cell malignancies, including CLL and NHL. It has also been shown to reduce the levels of several cytokines and chemokines involved in inflammation and immune response. In addition, this compound has been shown to enhance the activity of other chemotherapeutic agents, making it a potential combination therapy for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
5-fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high potency and selectivity for BTK, making it a useful tool for studying the B-cell receptor signaling pathway. However, this compound also has limitations, including its relatively short half-life and potential off-target effects. These limitations must be taken into consideration when designing experiments using this compound.
Orientations Futures
There are several future directions for the use of 5-fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide in scientific research. One potential application is in the treatment of autoimmune disorders, as BTK has been implicated in the pathogenesis of several autoimmune diseases. Another potential application is in combination therapy with other chemotherapeutic agents, as this compound has been shown to enhance the activity of these agents. Additionally, further studies are needed to fully understand the mechanism of action and potential off-target effects of this compound.
Conclusion:
This compound is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer and autoimmune disorders. Its inhibition of BTK makes it a useful tool for studying the B-cell receptor signaling pathway and a potential therapeutic target for B-cell malignancies. While this compound has several advantages for use in lab experiments, its limitations must be taken into consideration. Future research will continue to explore the potential applications of this compound in scientific research and clinical settings.
Applications De Recherche Scientifique
5-fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell activation and proliferation, making this compound a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-21-14-6-3-12(4-7-14)9-10-18-23(19,20)16-11-13(17)5-8-15(16)22-2/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXDWECOWQJBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4445095.png)
![5-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B4445096.png)

![N-(5-chloro-2-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4445108.png)
![2-methyl-2-[(2-phenylethyl)amino]propan-1-ol hydrochloride](/img/structure/B4445109.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445131.png)
![N-(sec-butyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445137.png)


![5-fluoro-2-methoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4445163.png)
![2-(2-chloro-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B4445182.png)

![3-{4-[(dimethylamino)sulfonyl]phenyl}-N,N-diethylpropanamide](/img/structure/B4445188.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B4445193.png)
